molecular formula C18H23N3O3S B2555120 N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)acetamide CAS No. 1235106-03-2

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)acetamide

Cat. No. B2555120
CAS RN: 1235106-03-2
M. Wt: 361.46
InChI Key: SPBVRLHVHCJSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
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Scientific Research Applications

Silylation of Acetamides

Research by Lazareva et al. (2017) explored the silylation of N-(2-hydroxyphenyl)acetamide, leading to the formation of silaheterocyclic compounds. These compounds, including silaheterocyclic benzoxazasiloles, exhibit interesting properties and reactivities, suggesting potential applications in material science and organic synthesis. The study demonstrates the versatility of acetamide derivatives in forming structurally complex molecules with potential utility across various chemical domains (Lazareva et al., 2017).

Muscarinic Agonist Activity

Pukhalskaya et al. (2010) synthesized substituted N-(silatran-1-ylmethyl)acetamides and investigated their structure and muscarinic agonist activity. The study highlights the biological activity of acetamide derivatives, especially their potential in interacting with cholinoreceptors. This research indicates the therapeutic potential of acetamide derivatives in treating conditions that benefit from muscarinic agonist activity (Pukhalskaya et al., 2010).

Antimicrobial Activity

A study on the synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety by Darwish et al. (2014) explored the antimicrobial potential of these compounds. This work underscores the broad utility of acetamide derivatives in developing new antimicrobial agents, pointing to their significant role in addressing antibiotic resistance and infectious diseases (Darwish et al., 2014).

Synthesis and Antioxidant Properties

Research by Gopi and Dhanaraju (2020) focused on the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and their antioxidant activity. This study highlights the potential health benefits of acetamide derivatives, especially their capacity to combat oxidative stress, which is a key factor in many chronic diseases (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-[4-(thiophen-2-ylmethylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-18(2,12-22)21-16(23)10-13-5-7-14(8-6-13)20-17(24)19-11-15-4-3-9-25-15/h3-9,22H,10-12H2,1-2H3,(H,21,23)(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBVRLHVHCJSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)acetamide

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